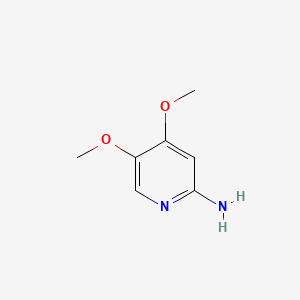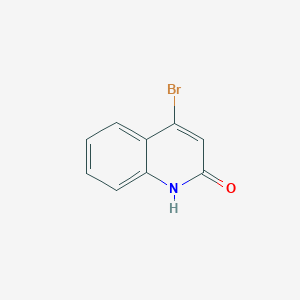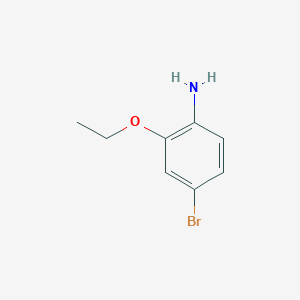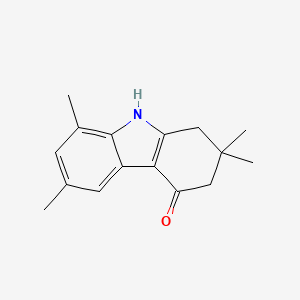
4,5-ジメトキシピリジン-2-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethoxypyridin-2-amine is a heterocyclic organic compound belonging to the class of pyridine derivatives. It is characterized by the presence of two methoxy groups at the 4 and 5 positions of the pyridine ring and an amino group at the 2 position.
科学的研究の応用
4,5-Dimethoxypyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用機序
- The primary target of 4,5-Dimethoxypyridin-2-amine is not explicitly documented in available sources. However, it belongs to the class of organic compounds known as aminopyrimidines and derivatives . These compounds contain an amino group attached to a pyrimidine ring, which is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3-ring positions .
Target of Action
生化学分析
Biochemical Properties
4,5-Dimethoxypyridin-2-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with amine-reactive enzymes, which are involved in crosslinking reactions essential for the structural integrity of biomolecules . These interactions often involve the formation of covalent bonds, leading to changes in the conformation and activity of the target biomolecules.
Cellular Effects
The effects of 4,5-Dimethoxypyridin-2-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4,5-Dimethoxypyridin-2-amine can affect the proliferation and differentiation of various cell types, including stem cells and cancer cells . It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, 4,5-Dimethoxypyridin-2-amine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the flux of metabolites . Additionally, 4,5-Dimethoxypyridin-2-amine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 4,5-Dimethoxypyridin-2-amine over time are critical factors in its biochemical applications. In laboratory settings, it has been observed that the compound remains stable under specific conditions, but can degrade when exposed to light or extreme temperatures . Long-term studies have shown that 4,5-Dimethoxypyridin-2-amine can have sustained effects on cellular function, with some effects becoming more pronounced over time.
Dosage Effects in Animal Models
The effects of 4,5-Dimethoxypyridin-2-amine vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
4,5-Dimethoxypyridin-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the tricarboxylic acid (TCA) cycle, amino acid metabolism, and lipid metabolism . These interactions can lead to changes in metabolic flux and the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4,5-Dimethoxypyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biochemical activity and effectiveness.
Subcellular Localization
4,5-Dimethoxypyridin-2-amine exhibits specific subcellular localization patterns, which are essential for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . These localization patterns can affect the compound’s interactions with other biomolecules and its overall biochemical activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxypyridin-2-amine typically involves the methoxylation of pyridine derivatives. One common method includes the reaction of 2-amino-4,5-dihydroxypyridine with methanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate methoxy derivatives, which are subsequently converted to the final product .
Industrial Production Methods: Industrial production of 4,5-Dimethoxypyridin-2-amine often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to improve yield and purity while minimizing waste. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being adopted to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: 4,5-Dimethoxypyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of 4,5-Dimethoxypyridin-2-amine.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives with different functional groups.
類似化合物との比較
- 4,5-Dimethoxypyrimidin-2-amine
- 4,5-Dimethoxypyridin-3-amine
- 4,5-Dimethoxybenzene-1,2-diamine
Comparison: 4,5-Dimethoxypyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
特性
IUPAC Name |
4,5-dimethoxypyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-10-5-3-7(8)9-4-6(5)11-2/h3-4H,1-2H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKKEZUQYZLTGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577466 |
Source


|
| Record name | 4,5-Dimethoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000843-61-7 |
Source


|
| Record name | 4,5-Dimethoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














